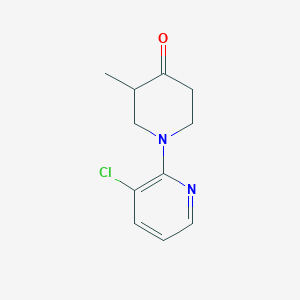
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 3-position and a piperidin-4-one moiety with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents under controlled conditions. One common method includes the following steps:
Starting Material: 3-chloro-2-hydrazinopyridine.
Reagents: Dimethyl butynedioate or diethyl butynedioate.
Reaction Conditions: The reaction is carried out under alkaline conditions, typically using sodium methoxide in toluene as the solvent.
Industrial Production Methods
For industrial-scale production, the process may involve optimization of reaction conditions to enhance yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemistry: The compound is explored for its potential use in developing insecticides and fungicides.
Biological Studies: It serves as a tool for studying biological pathways and interactions involving pyridine derivatives
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one involves its interaction with specific molecular targets. For instance, in agrochemical applications, it may act on insect ryanodine receptors, leading to the release of calcium ions and subsequent insect paralysis and death . In medicinal chemistry, its mechanism may involve binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds share a similar pyridine and pyrazole scaffold and are used in agrochemical applications.
Chlorantraniliprole: A related compound used as an insecticide, acting on ryanodine receptors.
Uniqueness
1-(3-Chloropyridin-2-yl)-3-methylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a piperidin-4-one moiety makes it a versatile intermediate for synthesizing various bioactive compounds.
Properties
CAS No. |
828266-05-3 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
1-(3-chloropyridin-2-yl)-3-methylpiperidin-4-one |
InChI |
InChI=1S/C11H13ClN2O/c1-8-7-14(6-4-10(8)15)11-9(12)3-2-5-13-11/h2-3,5,8H,4,6-7H2,1H3 |
InChI Key |
UVPCMAPULITPKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















